molecular formula C15H23N7O3 B2694969 2-(4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 902330-30-7

2-(4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No.: B2694969
CAS No.: 902330-30-7
M. Wt: 349.395
InChI Key: WWDIIDXLEBIWGY-UHFFFAOYSA-N
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Description

2-(4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H23N7O3 and its molecular weight is 349.395. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O3/c1-3-4-22-11-12(19(2)15(25)18-13(11)24)17-14(22)21-7-5-20(6-8-21)9-10(16)23/h3-9H2,1-2H3,(H2,16,23)(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDIIDXLEBIWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex molecule with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and toxicological profiles based on recent research findings.

Chemical Structure

The molecular formula for this compound is C₁₈H₂₃N₅O₄. Its structure includes a piperazine ring and a purine derivative, which are known to exhibit various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related purine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines.

Case Studies

  • In vitro Studies : A study assessed the anticancer properties of related compounds against breast cancer (MCF-7) and melanoma (A-375) cell lines. The results indicated that some derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like methotrexate (MTX). For example:
    • Compound 12j: IC₅₀ = 323 ± 2.6 µM against A-375
    • Compound 12k: IC₅₀ = 175 ± 3.2 µM against MCF-7
      These values suggest that these compounds are more effective than MTX in inhibiting cancer cell proliferation .
  • Mechanism of Action : Molecular docking studies revealed strong binding affinities of these compounds to key enzymes such as B-RAF kinase and human dihydrofolate reductase (hDHFR), which are crucial in cancer cell metabolism and proliferation. The binding interactions were analyzed using computational models that simulate the drug-target interactions at the molecular level .

Toxicological Profile

Toxicity assessments were conducted using normal human cell lines (e.g., HEK-293). Most compounds tested showed minimal toxicity, with IC₅₀ values significantly higher than those observed in cancer cell lines, indicating a favorable therapeutic index. For instance:

  • Compound 12j showed an IC₅₀ of 418 ± 2.4 µM in normal cells, suggesting selective toxicity towards cancer cells .

Pharmacokinetic Properties

The pharmacokinetic profile of the compound was evaluated using Lipinski's Rule of Five to predict its drug-likeness:

  • Molecular Weight : Within acceptable limits.
  • LogP : Indicates good lipophilicity.
  • Hydrogen Bond Donors/Acceptors : Favorable ratios suggest good bioavailability.

Most derivatives adhered to these criteria, making them suitable candidates for further development in drug formulation .

Summary Table of Biological Activities

CompoundCell LineIC₅₀ (µM)Toxicity (IC₅₀ HEK-293)Mechanism of Action
12jA-375323 ± 2.6418 ± 2.4B-RAF kinase inhibition
12kMCF-7175 ± 3.2Not specifiedhDHFR inhibition
MTXA-375418 ± 2Not specifiedFolate pathway inhibition

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, including amide bond formation and coupling steps. Key reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases such as triethylamine are often employed. Optimization involves:

  • Temperature control : Maintaining 0–5°C during coupling steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst use : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) improve efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for ≥95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

A combination of analytical techniques is critical:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm proton environments and carbon frameworks, with specific attention to purine (δ 8.2–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 391.476) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Enzyme inhibition assays : Measure IC50 against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. Include positive controls (e.g., staurosporine) and triplicate runs for statistical validity .
  • Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure periods. Normalize data to vehicle-treated controls .

Advanced Research Questions

Q. How can computational methods predict pharmacokinetic properties and guide experimental design?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on binding affinity (ΔG) and hydrogen-bonding networks .
  • ADMET prediction : SwissADME or ADMETlab2.0 estimate solubility (LogS), cytochrome P450 inhibition, and blood-brain barrier permeability. Prioritize compounds with LogP <5 and high gastrointestinal absorption .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like cell line origin, assay protocols, and compound purity.
  • Dose-response re-evaluation : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays to confirm target engagement .

Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C, ¹⁵N) to study metabolic pathways?

  • Isotope incorporation : Use ¹³C-labeled sodium acetate during piperazine ring synthesis or ¹⁵N-ammonia in purine ring formation.
  • Tracking metabolism : LC-MS/MS with selected reaction monitoring (SRM) to trace labeled metabolites in hepatocyte models .

Q. What methodologies optimize selectivity against structurally similar off-target enzymes?

  • Kinome-wide profiling : Utilize panels like KinomeScan to assess selectivity across 468 kinases. Compounds with >50% inhibition at 1 µM require structural refinement.
  • Structure-activity relationship (SAR) : Modify the propyl or piperazine substituents. For example, replacing propyl with cyclopropyl enhances steric hindrance, reducing off-target binding .

Data Analysis and Experimental Design

Q. What statistical frameworks are appropriate for dose-response studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50. Report 95% confidence intervals and R² values.
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates, followed by Western blot to detect stabilized target proteins.
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, then crosslink and identify bound proteins via pull-down/MS .

Q. What are best practices for scaling synthesis under GMP guidelines for preclinical studies?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Impurity profiling : Use LC-MS to track and quantify byproducts (e.g., dealkylated purine derivatives) during pilot-scale batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.